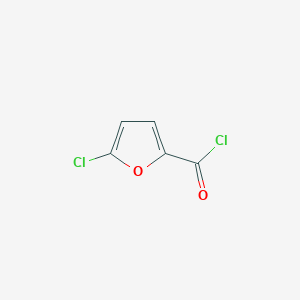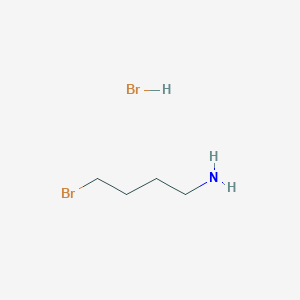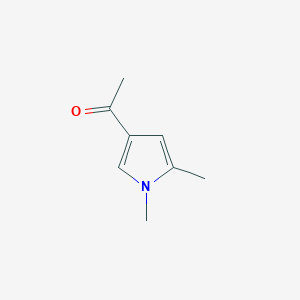
1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone, also known as 1,5-dimethyl-1H-pyrrol-3-yl ethanone, is a heterocyclic compound made up of a pyrrole ring and an ethanone group. It is a colorless liquid with a boiling point of 152–153 °C and a molecular weight of 144.17 g/mol. It is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Pyrrolidone-based Surfactants
Pyrrolidone derivatives, due to their unique surface-active properties, play a crucial role in enhancing the performance of surfactants. The interaction of pyrrolidone's functional group with various hydrophobes improves water solubility, compatibility, and solvency in surfactants. This versatility makes pyrrolidone derivatives invaluable in industrial and academic research for developing surfactants with improved performance and reduced toxicity (Login, 1995).
Supramolecular Chemistry
Calix[4]pyrroles, closely related to pyrrole scaffolds, are used in the construction of supramolecular capsules due to their ease of synthesis and structural analogy to calix[4]arenes. These capsules exhibit unique properties for binding electron-poor guests, showcasing the potential of pyrrole derivatives in developing new materials for chemical sensing and separation technologies (Ballester, 2011).
Bioactive Heterocyclic Compounds
Pyrrolones, structurally related to pyrroles, are recognized for their broad spectrum of biological activities. Their medicinal significance is highlighted by various synthetic approaches to pyrrolones, underpinning their role as potent medicinal scaffolds in drug development (Ali et al., 2014).
Alternative Fuels
Dimethyl ether (DME), an ether derivative, is explored as an alternative fuel for compression ignition engines, demonstrating the potential of oxygenated compounds (related in functionality to pyrroles) in addressing environmental conservation and energy security concerns. The review covers DME's combustion performance, emission characteristics, and the technological adaptations required for its application in automotive engines (Park & Lee, 2014).
Flame Retardants
The study of novel brominated flame retardants (NBFRs), including compounds structurally analogous to pyrroles, underscores the importance of research on their occurrence in indoor environments, consumer goods, and their potential risks. This critical review emphasizes the need for more comprehensive data on NBFRs to understand their environmental impact and health implications (Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
1-(1,5-dimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(7(2)10)5-9(6)3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAYBBQHLHGXRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


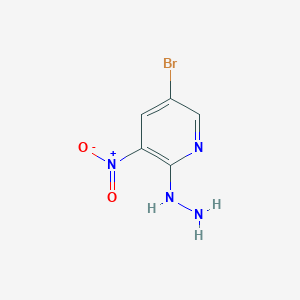

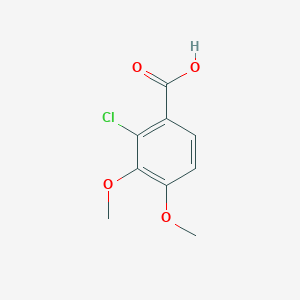



![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
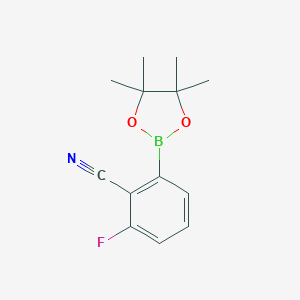
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
